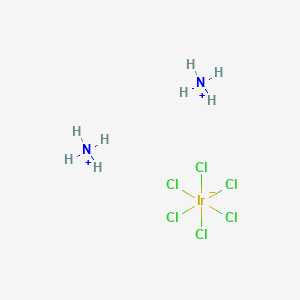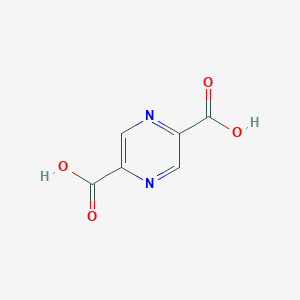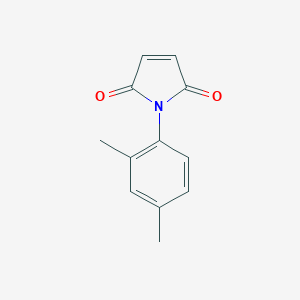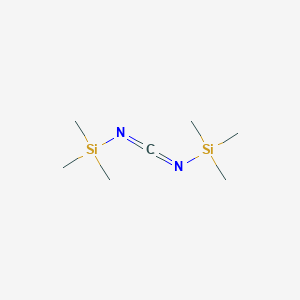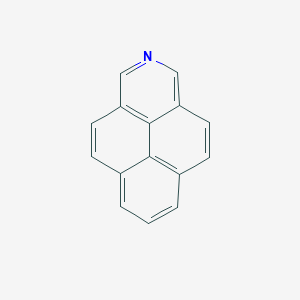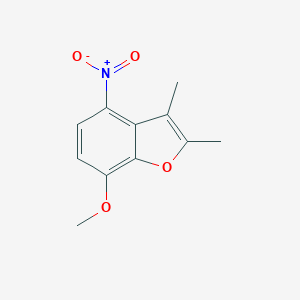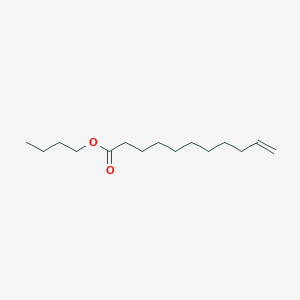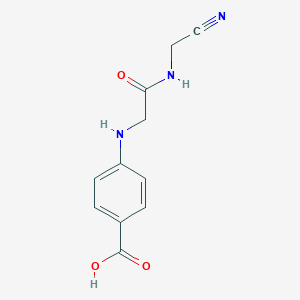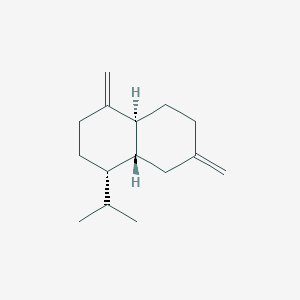
epsilon-Bulgarene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epsilon-Bulgarene is a natural compound found in the essential oil of the Bulgarian lavender plant. It has been the subject of scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Epsilon-Polylysine and Its Applications : Epsilon-polylysine (epsilon-PL) is a naturally occurring biomaterial known for its water solubility, biodegradability, edibility, and non-toxicity. It has a range of potential applications in fields such as food preservation, emulsifying agents, dietary supplements, biodegradable fibers, highly absorbent hydrogels, drug carriers, anticancer agent enhancers, and biochip coatings. Its uses span across food, medicine, agriculture, and electronics (Shih, Shen, & Van, 2006).
Epsilon-Near-Zero (ENZ) Photonics : Epsilon-near-zero photonics involves studying light-matter interactions in structures with near-zero permittivity. This field has shown promise for developing high-performance integrated photonic chips. ENZ photonics is expected to lead to significant advancements in integrated photonic devices and optical interconnections (Niu, Hu, Chu, & Gong, 2018).
Epsilon Metal in Nuclear Waste Management : Epsilon metal, an alloy containing Mo, Pd, Rh, Ru, and Tc, is being developed as a waste form for immobilizing the undissolved solids and noble metals from the aqueous reprocessing of commercial used nuclear fuel. Its development focuses on increased durability and the ability to fabricate without additives, which makes it a significant advancement in nuclear waste management (Crum, Strachan, Rohatgi, & Zumhoff, 2013).
Biomedical Research and Apolipoprotein E : Apolipoprotein E (apo-E) genotyping, particularly the epsilon 4 allele, is studied for its role in susceptibility to heavy metal neurotoxicity and neurodegenerative conditions like Alzheimer's disease. This research is vital for understanding the genetic risk factors associated with such conditions (Godfrey, Wojcik, & Krone, 2003).
Propriétés
Numéro CAS |
15890-31-0 |
|---|---|
Nom du produit |
epsilon-Bulgarene |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14+,15+/m0/s1 |
Clé InChI |
NOLWRMQDWRAODO-RRFJBIMHSA-N |
SMILES isomérique |
CC(C)[C@@H]1CCC(=C)[C@@H]2[C@@H]1CC(=C)CC2 |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
SMILES canonique |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



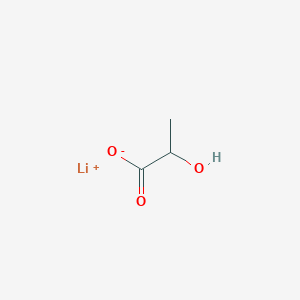
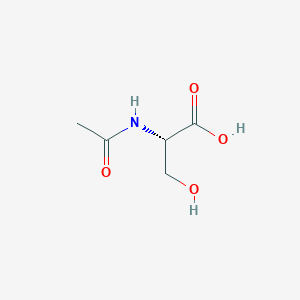
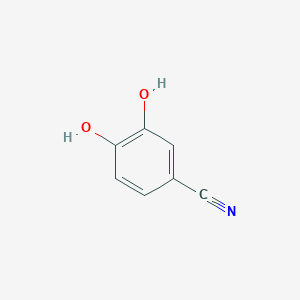
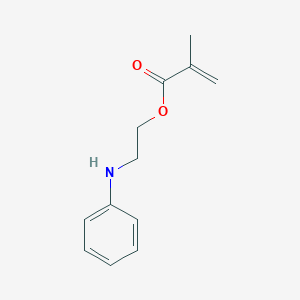
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)
